molecular formula C15H18N2O5 B1664568 2-Methyl-5-hydroxytryptamine maleate CAS No. 78263-91-9

2-Methyl-5-hydroxytryptamine maleate

Cat. No. B1664568
CAS RN: 78263-91-9
M. Wt: 306.31 g/mol
InChI Key: KFEAUMZKRNJEDU-BTJKTKAUSA-N
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Description

2-Methyl-5-hydroxytryptamine (2-Methylserotonin, 2-Methyl-5-HT) is a tryptamine derivative closely related to the neurotransmitter serotonin . It acts as a moderately selective full agonist at the 5-HT3 receptor . It has been shown to display anti-depressive-like effects .


Molecular Structure Analysis

The molecular formula of 2-Methyl-5-hydroxytryptamine maleate is C11H14N2O . Its molecular weight is 190.24 g/mol . The structure includes a tryptamine backbone, which is a derivative of the amino acid tryptophan .


Physical And Chemical Properties Analysis

2-Methyl-5-hydroxytryptamine maleate is a solid substance . It has a molecular weight of 306.31 g/mol . It is soluble in water .

Scientific Research Applications

Neurobiology and Behavior

2-Methyl-5-hydroxytryptamine maleate plays a role in studying neurobiological mechanisms and behaviors. In rats, microinjection of this compound into the central amygdaloid nucleus increased maternal aggression without affecting non-aggressive behavior, suggesting its involvement in aggressive behavior modulation (de Almeida et al., 2006). Additionally, it has been used to investigate the role of serotonin receptors in modulating the pumping function of the heart in rats (Abzalov et al., 2015).

Pain Management Studies

This compound has been instrumental in exploring antinociception mechanisms. Intrathecal administration of 2-Methyl-5-hydroxytryptamine maleate in rats showed suppression of behaviors induced by pain, pointing towards its role in pain management (Jeong et al., 2004). It also contributes to understanding the roles of serotonin receptor subtypes in inhibiting responses to C-fiber inputs, a critical aspect in pain processing (Liu et al., 2007).

Cardiovascular Research

In the context of cardiovascular health, this compound's effects on the heart have been studied, providing insights into its potential implications in cardiac function and disorders. It helps in understanding the complex interactions between serotonin receptors and cardiovascular responses (Cao et al., 2003).

Neuropharmacological Research

2-Methyl-5-hydroxytryptamine maleate has been used in studies focusing on receptor occupancy and neuropharmacological effects, contributing to our understanding of various neurological conditions and potential treatments (Rabiner et al., 2002). It aids in unraveling the complex mechanisms underlying neurotransmission and their implications in neuropharmacology.

Gastrointestinal Studies

Research involving this compound extends to the gastrointestinal system, examining its effects on various receptors and subsequent physiological responses. This has implications in understanding and potentially treating conditions like irritable bowel syndrome and gastroparesis (Busti et al., 2004).

Neuropsychiatric Research

In neuropsychiatric research, 2-Methyl-5-hydroxytryptamine maleate is utilized to study serotonin's role in cognitive processing and mood regulation, offering insights into the treatment of mood disorders and cognitive dysfunction (Schechter et al., 2005).

Safety And Hazards

This compound is harmful if swallowed and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEAUMZKRNJEDU-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017462
Record name 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-hydroxytryptamine maleate

CAS RN

78263-91-9
Record name 1H-Indol-5-ol, 3-(2-aminoethyl)-2-methyl-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78263-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
DA Craig, RM Eglen, LKM Walsh, LA Perkins… - Naunyn-Schmiedeberg's …, 1990 - Springer
… Louis, Mo., USA); 2-methyl-5-hydroxytryptamine maleate, 5-methoxytryptamine hydrochloride (Aldrich Chemical Co., St. Louis, Mo., USA); ICS 205-930 ([3c~-tropanyl]-lH-indole-3-…
Number of citations: 142 link.springer.com
AH Bom, DJ Duncker, PR Saxena… - British journal of …, 1988 - Wiley Online Library
1 The mechanism of 5‐hydroxytryptamine (5‐HT)‐induced tachycardia is species‐dependent and is mediated directly or indirectly either by ‘5‐HT 1 ‐like’ (cat), 5‐HT 2 (rat, dog) or 5‐…
Number of citations: 62 bpspubs.onlinelibrary.wiley.com
C Karlsson, G Bodelsson, M Bodelsson… - Gynecologic and …, 1999 - karger.com
The study was performed to characterize pharmacologically the contractile 5-hydroxytryptamine (5-HT) receptors in the circular smooth muscle of the isolated human umbilical artery. …
Number of citations: 29 karger.com
MJ Ormazábal, C Goicoechea, MJ Alfaro, E Sánchez… - Brain research, 1999 - Elsevier
… The 5-HT 3 agonist (±)-2-methyl-5-hydroxytryptamine maleate (2-methyl-5-HT) potentiated calcitonin analgesia, whereas it was significantly reduced by the 5-HT 3 antagonist tropisetron…
Number of citations: 18 www.sciencedirect.com
J Sawynok, A Reid - European journal of pharmacology, 1994 - Elsevier
… ) but not with the 5-HT 2 receptor ligand DOI ((±)-1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane HCl) or the 5-HT 3 receptor ligand 2-Me-5-HT (2-methyl-5-hydroxytryptamine maleate…
Number of citations: 49 www.sciencedirect.com
Y Sugimoto, J Yamada, T Yoshikawa, T Noma… - European journal of …, 1996 - Elsevier
… a-Methyl-5-hydroxytryptamine maleate (a-methyl-5HT), 2-methyl-5-hydroxytryptamine maleate (2-methyl-5HT) and ketanserin tartrate were obtained from Research Biochemicals (USA)…
Number of citations: 31 www.sciencedirect.com
PJ Johnson, JC Bornstein, JB Furness… - British journal of …, 1994 - ncbi.nlm.nih.gov
… The following drugs were used: 5-hydroxytryptamine creatinine sulphate complex (5-HT), hyoscine hydrobromide, tetrodotoxin (TTX; Sigma); 2-methyl-5-hydroxytryptamine maleate, x-…
Number of citations: 29 www.ncbi.nlm.nih.gov
SM Wallerstedt, K Törnebrandt… - Pharmacology & …, 1996 - Wiley Online Library
5‐Hydroxytryptamine (5‐HT) has a variety of biological effects, eg it induces and modulates vascular smooth muscle activity. The effects are mainly mediated via a heterogeneous group …
Number of citations: 15 onlinelibrary.wiley.com
YO Taiwo, JD Levine - Neuroscience, 1992 - Elsevier
… -piperazine hydrochloride; 5-HT2+ ic, alpha methyl 5HT and (+)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane HCI; or 5-HT 3, 2-methyl-5-hydroxytryptamine maleate and …
Number of citations: 261 www.sciencedirect.com
A Tierney, L Mangiamele - Journal of Comparative Physiology A, 2001 - Springer
… In our second experiment, we tested serotonin and four serotonin receptor agonists [1- 3chlorophenyl)piperazine dihydrochloride, 2-methyl-5hydroxytryptamine maleate, 5-…
Number of citations: 84 link.springer.com

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